molecular formula C20H22N2O5 B1196084 5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester

5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester

Cat. No. B1196084
M. Wt: 370.4 g/mol
InChI Key: XYNHSYFNMAMSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester is a member of morpholines.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Formation and Preparation : This compound is part of a class of chemicals that can be synthesized from natural 1,3-benzodioxolecarboxylic acids. These acids are involved in various synthesis pathways, including the formation of myristic acid and other derivatives (Daliacker et al., 1978).

  • Nanoaggregate Formation and Emission Tuning : Derivatives of this compound have been explored for their ability to form nanoaggregates in specific solutions, which exhibit aggregation-enhanced emission. These properties are significant for understanding the photophysical behavior of such compounds (Srivastava et al., 2016).

Material Synthesis and Analysis

  • Rearrangement in Chemical Reactions : The compound is involved in chemical reactions that exhibit O,N and N,N double rearrangement, a process essential in the synthesis of various benzoic acid derivatives (Yokoyama et al., 1985).

  • Synthesis of Antimicrobial Compounds : It's used in the synthesis of antimicrobial compounds, highlighting its role in pharmaceutical research. The derivatives synthesized show varying degrees of activity against microorganisms (Bektaş et al., 2007).

Analytical Techniques and Prodrug Research

  • Determination of Impurities : This compound is pivotal in the analysis of impurities in pharmaceutical intermediates, such as in the synthesis of tadalafil. Chiral high-performance liquid chromatography is used for this purpose (Yu et al., 2012).

  • Prodrug Development : Variants of this compound have been explored in the development of prodrugs. These studies involve understanding the hydrolysis kinetics of ester derivatives, which is crucial in the design of more effective pharmaceuticals (Gu et al., 1989).

properties

Product Name

5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H22N2O5/c1-24-20(23)16-11-15(3-4-17(16)22-6-8-25-9-7-22)21-12-14-2-5-18-19(10-14)27-13-26-18/h2-5,10-11,21H,6-9,12-13H2,1H3

InChI Key

XYNHSYFNMAMSBH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester
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5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester
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5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester
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5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester
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5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester
Reactant of Route 6
5-(1,3-Benzodioxol-5-ylmethylamino)-2-(4-morpholinyl)benzoic acid methyl ester

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